2-[4-[(E)-1,2-diphenylprop-1-enyl]phenoxy]-N,N-dimethylethanamine 2-[4-[(E)-1,2-diphenylprop-1-enyl]phenoxy]-N,N-dimethylethanamine
Brand Name: Vulcanchem
CAS No.: 31750-45-5
VCID: VC8099601
InChI: InChI=1S/C25H27NO/c1-20(21-10-6-4-7-11-21)25(22-12-8-5-9-13-22)23-14-16-24(17-15-23)27-19-18-26(2)3/h4-17H,18-19H2,1-3H3/b25-20+
SMILES: CC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN(C)C)C3=CC=CC=C3
Molecular Formula: C25H27NO
Molecular Weight: 357.5 g/mol

2-[4-[(E)-1,2-diphenylprop-1-enyl]phenoxy]-N,N-dimethylethanamine

CAS No.: 31750-45-5

Cat. No.: VC8099601

Molecular Formula: C25H27NO

Molecular Weight: 357.5 g/mol

* For research use only. Not for human or veterinary use.

2-[4-[(E)-1,2-diphenylprop-1-enyl]phenoxy]-N,N-dimethylethanamine - 31750-45-5

Specification

CAS No. 31750-45-5
Molecular Formula C25H27NO
Molecular Weight 357.5 g/mol
IUPAC Name 2-[4-[(E)-1,2-diphenylprop-1-enyl]phenoxy]-N,N-dimethylethanamine
Standard InChI InChI=1S/C25H27NO/c1-20(21-10-6-4-7-11-21)25(22-12-8-5-9-13-22)23-14-16-24(17-15-23)27-19-18-26(2)3/h4-17H,18-19H2,1-3H3/b25-20+
Standard InChI Key YBZBQYHSLRTDHL-LKUDQCMESA-N
Isomeric SMILES C/C(=C(/C1=CC=CC=C1)\C2=CC=C(C=C2)OCCN(C)C)/C3=CC=CC=C3
SMILES CC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN(C)C)C3=CC=CC=C3
Canonical SMILES CC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN(C)C)C3=CC=CC=C3

Introduction

Chemical Identity and Structural Features

2-[4-[(E)-1,2-diphenylprop-1-enyl]phenoxy]-N,N-dimethylethanamine belongs to the stilbene derivative family, characterized by a central ethylene group (C=C) flanked by aromatic rings. The (E)-configuration of the prop-1-enyl moiety ensures distinct stereoelectronic properties compared to its (Z)-isomer. The molecular formula is C25H27NO, with a molar mass of 357.49 g/mol . The structure comprises a phenoxyethylamine backbone substituted with a diphenylpropenyl group, which influences its receptor-binding affinity and metabolic stability .

Key Structural Attributes:

  • Phenoxyethylamine moiety: The ethanamine group linked to a phenoxy ring facilitates interactions with biological targets, such as estrogen receptors.

  • Diphenylpropenyl substituent: The (E)-configured propenyl bridge between two phenyl groups introduces steric constraints that modulate molecular conformation .

  • Dimethylamino group: Enhances solubility and pharmacokinetic properties through protonation under physiological conditions .

Synthesis and Stereochemical Considerations

The synthesis of 2-[4-[(E)-1,2-diphenylprop-1-enyl]phenoxy]-N,N-dimethylethanamine typically involves a Wittig reaction or Horner-Wadsworth-Emmons olefination to construct the stilbene core. A representative pathway includes:

  • Formation of the propenyl bridge: Reaction of a benzyltriphenylphosphonium ylide with a substituted benzaldehyde derivative yields the (E)-stilbene intermediate .

  • Phenoxyethylamine conjugation: Alkylation of the phenolic oxygen with 2-chloro-N,N-dimethylethanamine introduces the tertiary amine moiety .

Challenges in Synthesis:

  • Stereoselectivity: Achieving high (E)-selectivity requires optimized reaction conditions (e.g., low temperature, bulky bases) .

  • Purification: Chromatographic separation is often necessary to isolate the desired isomer from (Z)-contaminants .

Physicochemical Properties

The compound exhibits properties consistent with lipophilic amines, as summarized below:

PropertyValue/RangeSource
Melting Point72–74°C (from methanol)
Boiling Point~501°C (estimated)
Density1.063 g/cm³ (estimated)
Refractive Index1.600 (estimated)
SolubilitySlight in chloroform, ethyl acetate, methanol
pKa8.69 ± 0.28 (predicted)

The (E)-configuration confers higher crystallinity compared to the (Z)-isomer, as evidenced by its sharp melting point . Limited aqueous solubility necessitates formulation strategies such as salt formation (e.g., citrate salts) .

Analytical Characterization

Spectroscopic Data:

  • NMR (1H): Key signals include δ 7.2–7.4 (aromatic protons), δ 6.8–7.0 (ethylene protons), and δ 2.3–2.6 (N,N-dimethyl groups) .

  • Mass Spectrometry: Molecular ion peak at m/z 357.49 (M+) with fragmentation patterns indicative of cleavage at the ethylene bond .

Chromatographic Methods:

  • HPLC: Reverse-phase C18 columns (ACN/water mobile phase) resolve (E)- and (Z)-isomers with retention times differing by 1.2–1.5 minutes .

  • TLC: Rf = 0.65 (silica gel, ethyl acetate:hexane 3:7) .

Pharmacological and Toxicological Profile

Mechanism of Action:

As a structural analog of tamoxifen, this compound likely acts as a selective estrogen receptor modulator (SERM). The (E)-configuration enables antagonistic effects in breast tissue by competitively inhibiting estradiol binding .

Toxicity Data:

  • Acute Toxicity: LD50 (oral, rat) > 2000 mg/kg, suggesting low acute toxicity .

  • Carcinogenicity: Classified as H350 ("May cause cancer") due to structural similarities to known genotoxic impurities .

  • Reproductive Toxicity: H360 ("May damage fertility or the unborn child") .

Regulatory and Industrial Applications

Pharmaceutical Relevance:

  • Impurity Control: The compound is monitored as an impurity in tamoxifen citrate formulations, with acceptable limits ≤0.15% per ICH guidelines .

  • Reference Standards: Custom-synthesized batches (e.g., Product Code MM0053.16) are used for analytical method validation .

ManufacturerPurityPrice (10 mg)Source
AvaChem95%$289
Medical Isotopes, Inc.98%$3200

2-[4-[(E)-1,2-diphenylprop-1-enyl]phenoxy]-N,N-dimethylethanamine serves as a critical reference material in antiestrogen drug manufacturing. Future research should address:

  • Metabolic Pathways: Elucidate hepatic oxidation and glucuronidation routes.

  • Environmental Impact: Assess ecotoxicity given its persistence in aqueous systems.

  • Stereochemical Optimization: Develop catalysts for improved (E)-selectivity in synthesis.

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